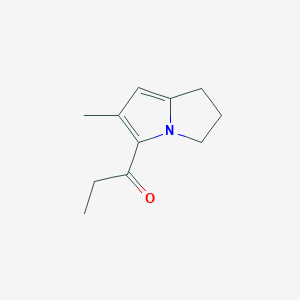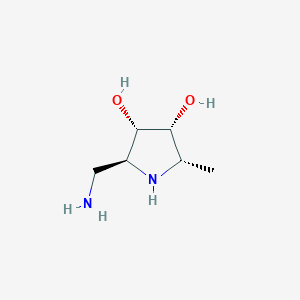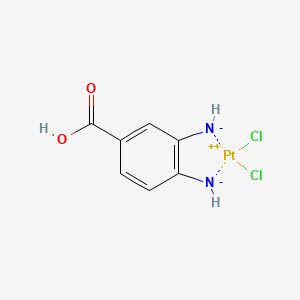
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a triazole ring, which is further substituted with a hydroxymethyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the acidic esterification of benzoic acid with ethanol using sulfuric acid as a catalyst . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to align with green chemistry principles.
化学反応の分析
Types of Reactions
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
科学的研究の応用
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl benzoate: A simpler ester with a benzoate group, lacking the triazole ring and hydroxymethyl group.
Methyl 3-(hydroxymethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-(Hydroxymethyl)-5-methyl-4H-1,2,4-triazole: Contains the triazole ring and hydroxymethyl group but lacks the benzoate ester.
Uniqueness
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate is unique due to the combination of its ester, triazole, and hydroxymethyl groups This unique structure imparts specific chemical and biological properties that are not found in simpler esters or triazole derivatives
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
ethyl 3-[3-(hydroxymethyl)-5-methyl-1,2,4-triazol-4-yl]benzoate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(18)10-5-4-6-11(7-10)16-9(2)14-15-12(16)8-17/h4-7,17H,3,8H2,1-2H3 |
InChIキー |
LREVOIKGNKDNJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=NN=C2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)




![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

